N,N-Dimethyl-2-(piperidin-2-YL)acetamide

Description

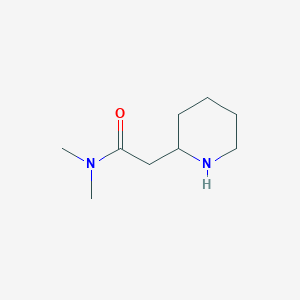

N,N-Dimethyl-2-(piperidin-2-yl)acetamide is a chemical compound with the molecular formula C9H18N2O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Properties

Molecular Formula |

C9H18N2O |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

N,N-dimethyl-2-piperidin-2-ylacetamide |

InChI |

InChI=1S/C9H18N2O/c1-11(2)9(12)7-8-5-3-4-6-10-8/h8,10H,3-7H2,1-2H3 |

InChI Key |

IESGDPSSBRBQPK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)CC1CCCCN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(piperidin-2-yl)acetamide typically involves the reaction of piperidine with dimethylacetamide under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of dimethylacetamide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced reactors can further optimize the process, reducing the need for manual intervention and minimizing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(piperidin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylacetamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups attached to the piperidine ring.

Scientific Research Applications

N,N-Dimethyl-2-(piperidin-2-yl)acetamide is a chemical compound with a piperidine ring and an acetamide functional group. Its molecular formula is C9H18N2O, and it has a molecular weight of approximately 182.26 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly due to the presence of both the dimethylamino and acetamido functionalities, which can influence its biological activity and interaction with biological targets.

Studies on Biological Targets

Studies on this compound have focused on its interaction with biological targets, including enzymes and receptors. These studies aim to elucidate the compound's role in modulating biochemical pathways, providing insights into its potential therapeutic uses. Molecular docking studies have been employed to predict binding affinities and modes of interaction with target proteins.

Similar Compounds

Several compounds share structural similarities with this compound.

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| N,N-Dimethyl-2-piperidin-3-ylethanamine | Different substitution pattern on piperidine ring | Potentially different pharmacological profiles |

| N,N-Dimethyl-1-(3-(piperazin-1-yl)phenyl)methanamine | Contains a piperazine ring instead of a piperidine ring | May exhibit distinct receptor interactions |

| N-Ethyl-2-(1-piperidinyl)ethanamine | Ethyl group instead of dimethyl group | Variations in lipophilicity and biological activity |

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(piperidin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

- N,N-Dimethyl-2-piperidin-2-ylethanamine dihydrochloride

- N,N-Dimethyl-2-piperidin-3-ylethanamine dihydrochloride

- N,N-Dimethyl-1-(3-(piperazin-1-yl)phenyl)methanamine dihydrochloride

Uniqueness

N,N-Dimethyl-2-(piperidin-2-yl)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Biological Activity

N,N-Dimethyl-2-(piperidin-2-yl)acetamide, a compound featuring a piperidine ring and an acetamide functional group, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 182.26 g/mol

- Structure : The compound consists of a piperidine ring substituted with a dimethylamino group and an acetamide moiety.

This compound interacts with various biological targets, modulating their activity. The compound's mechanism often involves:

- Receptor Binding : It can bind to specific receptors, influencing signaling pathways.

- Enzyme Modulation : The compound has been shown to inhibit certain enzymes, which may lead to therapeutic effects in various conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have highlighted its potential against various pathogens, including resistant strains of bacteria and fungi. For instance, it has been evaluated for its efficacy against Candida auris, a notable fungal pathogen resistant to multiple antifungal agents .

Antiviral Activity

The compound has also been investigated for antiviral properties. Molecular docking studies suggest that this compound may inhibit viral replication by interacting with viral proteins.

Anticancer Potential

This compound has shown promise in cancer research. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. For example, derivatives of this compound have been linked to enhanced cytotoxicity against specific cancer cell lines compared to standard treatments .

Case Studies

-

Antifungal Activity Against Candida auris

- Objective : Evaluate the antifungal efficacy of this compound.

- Results : The compound exhibited a minimum inhibitory concentration (MIC) ranging from 0.24 to 0.97 μg/mL against clinical isolates of C. auris, demonstrating significant antifungal activity .

- Mechanism : Disruption of the fungal plasma membrane was observed, leading to cell death.

-

Anticancer Activity

- Study Focus : Investigate the cytotoxic effects on hypopharyngeal tumor cells.

- Findings : The compound showed enhanced cytotoxicity and apoptosis induction compared to the reference drug bleomycin .

- : Structural modifications in piperidine derivatives can significantly impact their anticancer efficacy.

Comparative Analysis of Similar Compounds

The following table summarizes structural comparisons and unique properties among compounds related to this compound:

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| N,N-Dimethyl-2-piperidin-3-ylethanamine | Different substitution on the piperidine ring | Potentially different pharmacological profiles |

| N,N-Dimethyl-1-(3-(piperazin-1-yl)phenyl)methanamine | Contains a piperazine ring | May exhibit distinct receptor interactions |

| N-Ethyl-2-(1-piperidinyl)ethanamine | Ethyl group instead of dimethyl | Variations in lipophilicity and biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.